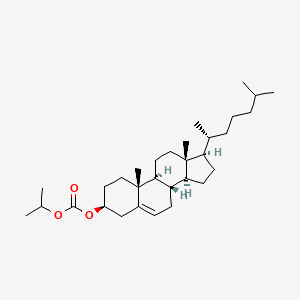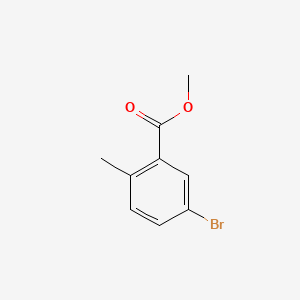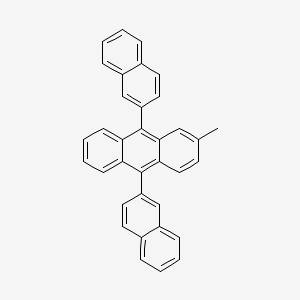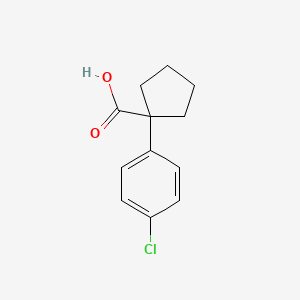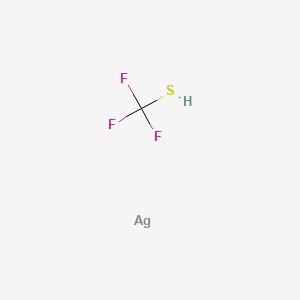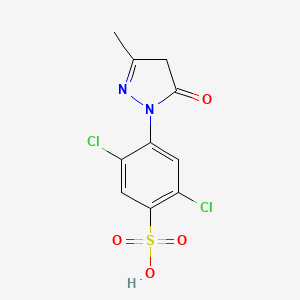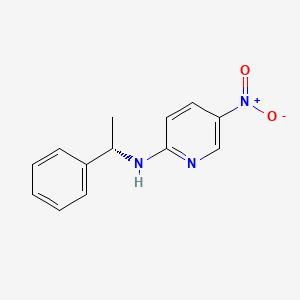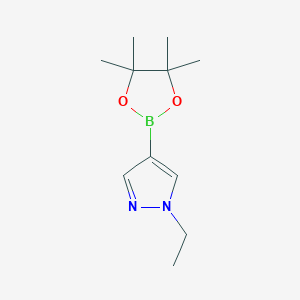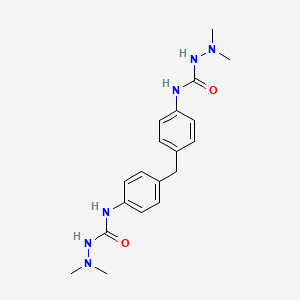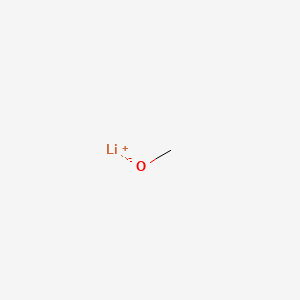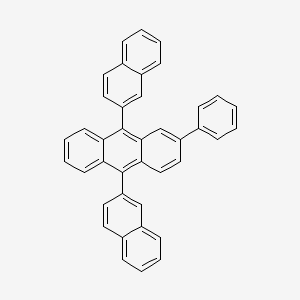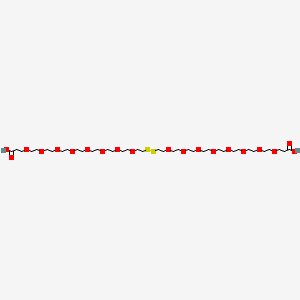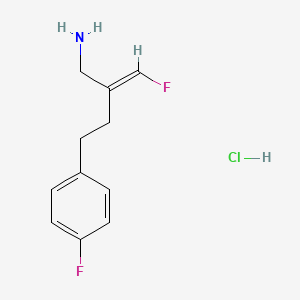
盐酸莫非吉林
科学研究应用
化学: 用作研究单胺氧化酶 B 和半碳酰肼敏感胺氧化酶抑制的工具。
生物学: 研究其对神经递质水平的影响及其潜在的神经保护作用。
医学: 探索其在神经退行性疾病(如帕金森病和阿尔茨海默病)中的潜在治疗作用。
作用机制
莫非吉林(盐酸盐)通过选择性不可逆地抑制单胺氧化酶 B(MAO-B)和半碳酰肼敏感胺氧化酶(SSAO)发挥作用。MAO-B 的抑制导致大脑中多巴胺水平升高,这有利于治疗帕金森病。 SSAO 的抑制会影响各种胺的代谢,并在神经保护方面具有潜在的意义 .
生化分析
Biochemical Properties
Mofegiline hydrochloride plays a significant role in biochemical reactions by inhibiting MAO-B and SSAO. MAO-B is an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, mofegiline hydrochloride increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . Additionally, mofegiline hydrochloride inhibits SSAO, an enzyme involved in leukocyte adhesion and transmigration, with an IC50 value of 20 nM for the human enzyme .
Cellular Effects
Mofegiline hydrochloride affects various types of cells and cellular processes. It has been shown to reduce MPTP-induced decreases in striatal levels of dopamine, dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in mice . This indicates that mofegiline hydrochloride can protect dopaminergic neurons from neurotoxic damage. Furthermore, it inhibits LPS-induced increases in bronchoalveolar lavage fluid (BALF) levels of TNF-α in transgenic mice overexpressing VAP-1, suggesting its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of mofegiline hydrochloride involves its irreversible inhibition of MAO-B and SSAO. Mofegiline hydrochloride binds to the active site of MAO-B, forming a covalent bond that inactivates the enzyme . This prevents the breakdown of monoamines, leading to increased levels of neurotransmitters in the brain. Additionally, mofegiline hydrochloride inhibits SSAO by binding to its active site, which reduces leukocyte adhesion and transmigration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mofegiline hydrochloride have been observed to change over time. The compound is stable at -20°C and has a shelf life of at least four years . In in vitro studies, mofegiline hydrochloride has been shown to inhibit rat brain mitochondrial MAO in a concentration and time-dependent manner . Long-term effects on cellular function include the protection of dopaminergic neurons from neurotoxic damage and the reduction of inflammation .
Dosage Effects in Animal Models
The effects of mofegiline hydrochloride vary with different dosages in animal models. In mice, a dose of 1.25 mg/kg reduces MPTP-induced decreases in striatal levels of dopamine, DOPAC, and HVA . At a higher dose of 5 mg/kg, mofegiline hydrochloride inhibits LPS-induced increases in BALF levels of TNF-α in transgenic mice . These studies indicate that mofegiline hydrochloride has a dose-dependent effect on neuroprotection and anti-inflammation.
Metabolic Pathways
Mofegiline hydrochloride is involved in metabolic pathways related to the breakdown of monoamines. By inhibiting MAO-B, it prevents the degradation of neurotransmitters such as dopamine, leading to increased levels of these neurotransmitters in the brain . Additionally, mofegiline hydrochloride interacts with SSAO, which plays a role in leukocyte adhesion and transmigration .
Transport and Distribution
Mofegiline hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound that can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, where it inhibits SSAO and reduces inflammation .
Subcellular Localization
The subcellular localization of mofegiline hydrochloride is primarily within the mitochondria, where it inhibits MAO-B . This localization is crucial for its neuroprotective effects, as MAO-B is predominantly found in the outer mitochondrial membrane. Additionally, mofegiline hydrochloride may localize to other cellular compartments where SSAO is present, contributing to its anti-inflammatory properties .
准备方法
莫非吉林(盐酸盐)的合成涉及多个步骤,从市售原料开始。关键步骤包括形成氟亚甲基基团和引入氟苯基基团。反应条件通常涉及使用强碱和特定溶剂来获得所需产物。 工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度 .
化学反应分析
相似化合物的比较
莫非吉林(盐酸盐)与其他 MAO-B 抑制剂进行比较,如:
司来吉兰: 另一种用于治疗帕金森病的选择性 MAO-B 抑制剂。
雷沙吉兰: 一种更有效且更具选择性的 MAO-B 抑制剂,具有神经保护作用。
拉扎贝米德: 一种具有不同作用机制的可逆 MAO-B 抑制剂。莫非吉林(盐酸盐)因其对 MAO-B 和 SSAO 的不可逆抑制而独一无二,这使其有别于其他类似化合物
属性
IUPAC Name |
(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCNNQHLIHGBIA-HCUGZAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120635-25-8 | |
| Record name | Mofegiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOFEGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




